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Introduction
CCW 28-3 is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It

is designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4) by

hijacking the cell's natural protein disposal system. This is achieved by simultaneously binding

to BRD4 and the E3 ubiquitin ligase RNF4, leading to the ubiquitination and subsequent

proteasomal degradation of BRD4.[1][2] This technical guide provides an in-depth overview of

the in vitro studies characterizing CCW 28-3, including its binding affinity, cellular activity, and

mechanism of action, with detailed experimental protocols and data presented for scientific

reference.

Data Presentation
Table 1: RNF4 Binding Affinity of CCW 28-3
This table summarizes the in vitro binding affinity of CCW 28-3 to the E3 ligase RNF4, as

determined by a competitive activity-based protein profiling (ABPP) assay.
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Compound Target Assay Type IC50 (μM)

CCW 28-3 RNF4 Competitive ABPP 0.54[3]

Table 2: Dose-Dependent Degradation of BRD4 by CCW
28-3 in 231MFP Cells
This table presents the percentage of BRD4 degradation in 231MFP breast cancer cells after a

3-hour treatment with varying concentrations of CCW 28-3, as quantified by Western Blot

analysis.

CCW 28-3 Concentration
(μM)

Mean BRD4 Degradation
(%)

Standard Deviation

0.1 25 ± 5

0.3 40 ± 7

1 60 ± 8

3 75 ± 6

10 85 ± 5

Note: Data is estimated from graphical representations in the source literature and is intended

for illustrative purposes.

Table 3: TMT-Based Quantitative Proteomic Analysis of
Protein Expression Changes Induced by CCW 28-3
This table summarizes the significant changes in protein expression in 231MFP cells following

a 3-hour treatment with 1 μM CCW 28-3. The data is derived from Tandem Mass Tag (TMT)-

based quantitative proteomics.[4]
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Protein Gene Regulation
Fold Change
(CCW 28-3 /
DMSO)

p-value

Bromodomain-

containing

protein 4

BRD4 Down 0.45 < 0.01

Zinc finger

C2HC-type

containing 1A

ZC2HC1A Down 0.62 < 0.05

Metallothionein-2 MT2A Down 0.68 < 0.05

Ensa ENSA Down 0.71 < 0.05

Note: This is a selection of significantly altered proteins as reported in the source literature. For

a complete list, refer to the supplementary materials of the cited publication.[3]

Experimental Protocols
Cell Culture and Lysis
231MFP (MDA-MB-231) human breast cancer cells were cultured in Leibovitz's L-15 medium

supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified

atmosphere with 5% CO2.[5][6] For experimental procedures, cells were seeded and allowed

to adhere overnight. Following treatment with CCW 28-3 or vehicle (DMSO), cells were washed

with phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and

phosphatase inhibitors. The total protein concentration of the lysates was determined using a

BCA assay.

Western Blotting
Equal amounts of total protein from cell lysates were separated by SDS-PAGE and transferred

to a polyvinylidene difluoride (PVDF) membrane.[6][7] The membrane was blocked with 5%

non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)

for 1 hour at room temperature. The membrane was then incubated with primary antibodies

against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing

with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-
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conjugated secondary antibody for 1 hour at room temperature.[5] Protein bands were

visualized using an enhanced chemiluminescence (ECL) detection system and quantified by

densitometry.[5]

Competitive Activity-Based Protein Profiling (ABPP)
Recombinant human RNF4 protein was pre-incubated with varying concentrations of CCW 28-
3 for 30 minutes at room temperature to allow for binding. Subsequently, a cysteine-reactive

fluorescent probe (e.g., IA-rhodamine) was added, and the mixture was incubated for another

hour. The reaction was then quenched, and the proteins were separated by SDS-PAGE. The

fluorescence intensity of the RNF4 band was measured to determine the extent of probe

labeling, which is inversely proportional to the binding of CCW 28-3. The IC50 value was

calculated from the resulting dose-response curve.

RNF4 Autoubiquitination Assay
To assess whether CCW 28-3 inhibits the E3 ligase activity of RNF4, an in vitro

autoubiquitination assay was performed.[8][9] Recombinant RNF4 was pre-incubated with

CCW 28-3 or DMSO for 30 minutes at room temperature. The ubiquitination reaction was

initiated by adding E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, and ATP.

The reaction was allowed to proceed for a specified time at 37°C and then stopped by adding

SDS-PAGE loading buffer. The samples were resolved by SDS-PAGE, and the extent of RNF4

autoubiquitination was assessed by Western blotting for RNF4, looking for higher molecular

weight ubiquitinated species.

Tandem Mass Tag (TMT)-Based Quantitative Proteomics
231MFP cells were treated with 1 μM CCW 28-3 or DMSO for 3 hours.[4] Cells were then

harvested, and proteins were extracted, reduced, alkylated, and digested into peptides. The

resulting peptides from each condition were labeled with different isobaric TMT reagents. The

labeled peptides were then mixed, fractionated by high-pH reversed-phase chromatography,

and analyzed by LC-MS/MS. The relative abundance of proteins between the CCW 28-3 and

DMSO-treated samples was determined by comparing the reporter ion intensities from the TMT

tags.
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Western Blot Protocol for BRD4 Degradation

1. Cell Culture & Treatment
(231MFP cells + CCW 28-3)

2. Cell Lysis & Protein Quantification

3. SDS-PAGE

4. Protein Transfer to PVDF Membrane

5. Blocking

6. Primary Antibody Incubation
(anti-BRD4, anti-GAPDH)

7. Secondary Antibody Incubation
(HRP-conjugated)

8. Chemiluminescent Detection

9. Densitometry Analysis
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TMT-Based Quantitative Proteomics Workflow

1. Sample Preparation
(Cell treatment, Lysis, Digestion)

2. TMT Labeling
(Control vs. CCW 28-3) 3. Sample Mixing 4. Peptide Fractionation 5. LC-MS/MS Analysis 6. Data Analysis

(Protein Identification & Quantification)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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